molecular formula C23H20N6O2 B4329043 4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

Cat. No.: B4329043
M. Wt: 412.4 g/mol
InChI Key: DJUBDMLQMNCHTE-UHFFFAOYSA-N
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Description

4'-Amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one is a complex organic compound with a molecular formula of C23H20N6O2[_{{{CITATION{{{1{4′-Amino-1-methyl-6′-[(4-phenoxyphenyl)amino]-5′H-spiro[indole-3,2′-[1 ...](https://www.chemspider.com/Chemical-Structure.4464141.html). This compound features a spirocyclic structure, which includes an indole ring fused to a triazine ring, and it has amino and phenoxy groups attached to the core structure[{{{CITATION{{{_1{4′-Amino-1-methyl-6′-[(4-phenoxyphenyl)amino]-5′H-spiro[indole-3,2′-1 .... Due to its intricate molecular architecture, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1{4′-Amino-1-methyl-6′-[(4-phenoxyphenyl)amino]-5′H-spiro[indole-3,2′-[1 ...](https://www.chemspider.com/Chemical-Structure.4464141.html). One common approach is the use of a Fischer indole synthesis to form the indole ring, followed by a nucleophilic substitution reaction to introduce the triazine ring[{{{CITATION{{{1{4′-Amino-1-methyl-6′-[(4-phenoxyphenyl)amino]-5′H-spiro[indole-3,2′-[1 ](https://wwwchemspidercom/Chemical-Structure4464141html){{{CITATION{{{_1{4′-Amino-1-methyl-6′-[(4-phenoxyphenyl)amino]-5′H-spiro[indole-3,2′-1 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{4′-Amino-1-methyl-6′-[(4-phenoxyphenyl)amino]-5′H-spiro[indole-3,2′-1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{4′-Amino-1-methyl-6′-[(4-phenoxyphenyl)amino]-5′H-spiro[indole-3,2′-1 ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{4′-Amino-1-methyl-6′-[(4-phenoxyphenyl)amino]-5′H-spiro[indole-3,2′-1 ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent[_{{{CITATION{{{_1{4′-Amino-1-methyl-6′-[(4-phenoxyphenyl)amino]-5′H-spiro[indole-3,2′-1 ....

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted indoles or triazines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions[_{{{CITATION{{{_1{4′-Amino-1-methyl-6′-[(4-phenoxyphenyl)amino]-5′H-spiro[indole-3,2′-1 ....

  • Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding studies.

  • Medicine: The compound has potential therapeutic applications, such as in the treatment of various diseases due to its biological activity.

  • Industry: It can be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its spirocyclic structure and the presence of both amino and phenoxy groups[_{{{CITATION{{{_1{4′-Amino-1-methyl-6′-[(4-phenoxyphenyl)amino]-5′H-spiro[indole-3,2′-1 .... Similar compounds might include other spirocyclic indoles or triazines, but the specific arrangement of functional groups in this compound sets it apart. Some similar compounds include:

  • Indole-3-carboxamide

  • Triazine derivatives

  • Phenoxy-substituted indoles

These compounds may share structural similarities but differ in their functional groups and biological activities.

Biological Activity

The compound 4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one , also known by its CAS number 879616-06-5 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound features a spiro-indole framework combined with a triazine moiety, which is known for contributing to various biological activities. The compound's formula is C20H19N5O, with a molecular weight of approximately 345.4 g/mol. Notably, it contains multiple functional groups that may influence its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various research studies regarding its efficacy against different cancer cell lines:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1Huh7 (liver cancer)5.0Induces G2/M-phase cell cycle arrest and apoptosis
Study 2A549 (lung cancer)3.1Inhibits tubulin polymerization
Study 3MCF-7 (breast cancer)2.1Stabilizes interactions with α- and β-tubulin

The biological activity of this compound appears to be mediated through several mechanisms:

  • Cell Cycle Arrest : It has been observed to induce G2/M-phase arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of liver cancer cells (Huh7) where the compound demonstrated significant cytotoxicity.
  • Tubulin Inhibition : The compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition disrupts normal cellular processes and leads to cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the phenoxy group or the indole moiety could enhance potency and selectivity against specific cancer types. For instance, compounds with additional functional groups have shown improved binding affinity to target proteins involved in cancer progression.

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and bioavailability of this compound:

  • Pharmacokinetic Evaluation : In animal models, the compound exhibited moderate oral bioavailability (~42.4%) at a dose of 15 mg/kg, indicating potential for further development as an oral therapeutic agent.
  • Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutics may yield synergistic effects, enhancing overall anticancer efficacy.

Properties

IUPAC Name

2-amino-1'-methyl-6-(4-phenoxyanilino)spiro[1H-1,3,5-triazine-4,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2/c1-29-19-10-6-5-9-18(19)23(20(29)30)27-21(24)26-22(28-23)25-15-11-13-17(14-12-15)31-16-7-3-2-4-8-16/h2-14H,1H3,(H4,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUBDMLQMNCHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Reactant of Route 2
4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Reactant of Route 3
4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Reactant of Route 5
4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Reactant of Route 6
4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.